molecular formula C7H13NO B1199434 1,5,5-Trimethylpyrrolidin-2-one

1,5,5-Trimethylpyrrolidin-2-one

Cat. No.: B1199434
M. Wt: 127.18 g/mol
InChI Key: YARDEGUIPATLSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Structural Characterization of 1,5,5-Trimethylpyrrolidin-2-one

Molecular Geometry and Stereochemical Configuration

The molecular structure of this compound is defined by its five-membered lactam ring system with specific methyl substitutions that significantly influence its three-dimensional geometry. The compound possesses the molecular formula C₇H₁₃NO and a molecular weight of 127.18 grams per mole, representing a pyrrolidine-2-one derivative where the hydrogen attached to the nitrogen and both hydrogens at position 5 are replaced by methyl groups. This substitution pattern creates a unique steric environment that affects both the conformational preferences and reactivity of the molecule.

The stereochemical configuration of this compound indicates that it is an achiral compound with no defined stereocenters, as confirmed by structural analysis showing zero defined stereocenters and no optical activity. This characteristic distinguishes it from related chiral derivatives such as (3R,5S)-1,3,5-trimethylpyrrolidin-2-one, which exhibits specific stereochemical properties due to its different substitution pattern. The achiral nature of the compound simplifies its structural analysis and eliminates complications associated with enantiomeric forms in spectroscopic studies.

The molecular geometry is further characterized by the five-membered ring structure containing one nitrogen atom and four carbon atoms, making it part of the pyrrolidine family. The presence of three methyl groups at positions 1, 5, and 5 creates significant steric bulk around the ring system, influencing the overall molecular conformation and contributing to its unique chemical properties. The gem-dimethyl substitution at position 5 particularly affects the ring puckering and conformational dynamics of the pyrrolidine ring.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides crucial structural information for this compound through characteristic chemical shifts and coupling patterns that reflect its unique molecular environment. The Simplified Molecular Input Line Entry System representation "CN1C(=O)CCC1(C)C" reveals the connectivity pattern that translates into distinctive nuclear magnetic resonance signals for different carbon and hydrogen environments within the molecule. The nitrogen-methyl group, the gem-dimethyl groups at position 5, and the methylene carbons of the ring system each contribute unique spectroscopic signatures.

The proton nuclear magnetic resonance spectrum of this compound exhibits characteristic patterns reflecting the symmetry and chemical environment of different hydrogen atoms. The nitrogen-methyl group appears as a distinct singlet due to its isolation from other proton centers, while the gem-dimethyl groups at position 5 show overlapping signals with characteristic chemical shifts typical of alkyl substituents adjacent to a nitrogen-containing heterocycle. The methylene protons of the ring system display complex multipicity patterns due to their diastereotopic nature and coupling interactions within the conformationally dynamic ring structure.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework of the molecule, with the carbonyl carbon appearing at characteristic downfield chemical shifts typical of lactam systems. The different carbon environments, including the nitrogen-bound methyl carbon, the quaternary carbon at position 5, the gem-dimethyl carbons, and the ring methylene carbons, each exhibit distinct chemical shifts that reflect their electronic environments and connectivity patterns within the molecular structure.

Infrared and Raman Spectroscopic Features

Infrared spectroscopy of this compound reveals characteristic absorption bands that provide insight into the functional groups and molecular vibrations present in the compound. The most prominent feature is the strong carbonyl stretch associated with the lactam functionality, which appears in the typical range for five-membered lactams and serves as a diagnostic peak for structural identification. The carbon-nitrogen bond vibrations and carbon-hydrogen stretching frequencies of the methyl groups contribute additional characteristic absorption patterns that distinguish this compound from other pyrrolidine derivatives.

The vibrational spectroscopic analysis also encompasses the analysis of methyl group deformation modes, ring breathing vibrations, and carbon-carbon stretching frequencies that collectively provide a fingerprint region characteristic of the this compound structure. The symmetry of the gem-dimethyl substitution at position 5 influences the observed vibrational modes, creating specific patterns in both the infrared and Raman spectra that reflect the molecular symmetry elements present in the compound.

Raman spectroscopy complements infrared analysis by providing information about vibrations that may be inactive or weakly active in the infrared spectrum, particularly those associated with symmetric stretching modes and ring vibrations. The combination of infrared and Raman spectroscopic data creates a comprehensive vibrational profile that enables definitive structural characterization and can be used for quantitative analysis and purity assessment of the compound.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides molecular weight confirmation and fragmentation pathway information that elucidates the structural features and stability of different molecular regions. The molecular ion peak appears at mass-to-charge ratio 127, corresponding to the molecular weight of 127.18 grams per mole, and serves as the base peak for calculating fragment ion masses. The fragmentation patterns typically involve cleavage of the carbon-nitrogen bonds, loss of methyl groups, and ring-opening reactions that generate characteristic fragment ions.

Common fragmentation pathways include the loss of the nitrogen-methyl group, generating fragments at mass-to-charge ratio 112, and the subsequent loss of carbon monoxide from the lactam functionality, producing fragments at mass-to-charge ratio 84. The gem-dimethyl groups at position 5 may undergo alpha-cleavage reactions, leading to the formation of fragments that retain the nitrogen-containing portion of the molecule while losing alkyl fragments.

The fragmentation behavior reflects the relative stability of different molecular regions, with the lactam ring system generally showing greater stability compared to the methyl substituents. Collision-induced dissociation studies provide additional information about the energy requirements for various fragmentation pathways and can reveal details about the molecular structure that complement other analytical techniques used for structural characterization.

Computational Chemistry Insights

Density Functional Theory Calculations

Density Functional Theory calculations provide detailed electronic structure information for this compound, including optimized molecular geometries, electronic energies, and vibrational frequencies that complement experimental structural data. Computational studies typically employ hybrid functionals such as B3LYP with appropriate basis sets to achieve reliable geometric parameters and electronic properties for this nitrogen-containing heterocyclic compound. The calculations reveal the preferred conformational states of the molecule and provide insight into the factors controlling molecular geometry.

The optimized molecular structure obtained from Density Functional Theory calculations shows the preferred ring puckering amplitude and the spatial arrangement of the methyl substituents relative to the lactam ring plane. The gem-dimethyl substitution at position 5 creates steric interactions that influence the overall molecular conformation, and computational analysis quantifies these effects through energy calculations and geometric parameter optimization.

Vibrational frequency calculations using Density Functional Theory methods provide theoretical predictions of infrared and Raman spectroscopic features that can be directly compared with experimental observations. These calculations help assign experimental vibrational bands to specific normal modes and provide insight into the molecular vibrations that contribute to the observed spectroscopic patterns. The computed frequencies also serve as a validation tool for the chosen computational methodology and basis set selection.

Molecular Orbital Analysis and Electron Density Mapping

Molecular orbital analysis of this compound reveals the electronic structure features that govern its chemical reactivity and spectroscopic properties. The highest occupied molecular orbital and lowest unoccupied molecular orbital provide information about the frontier orbital characteristics that control the compound's behavior in chemical reactions and electronic transitions. The lactam functionality contributes significant orbital contributions through the nitrogen lone pair and the carbonyl pi-system interactions.

Electron density mapping using computational methods illustrates the spatial distribution of electronic charge throughout the molecule, highlighting regions of high and low electron density that correlate with nucleophilic and electrophilic reactivity patterns. The nitrogen atom and carbonyl oxygen typically show regions of enhanced electron density, while the carbon centers exhibit varying degrees of positive charge character depending on their electronic environment and substituent effects.

Natural bond orbital analysis provides additional insight into the bonding characteristics and charge distribution within this compound, revealing the degree of covalent and ionic character in different bonds and quantifying the electronic effects of the methyl substituents on the core lactam structure. This analysis helps explain the observed chemical shifts in nuclear magnetic resonance spectroscopy and provides a theoretical framework for understanding the compound's physical and chemical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

1,5,5-trimethylpyrrolidin-2-one

InChI

InChI=1S/C7H13NO/c1-7(2)5-4-6(9)8(7)3/h4-5H2,1-3H3

InChI Key

YARDEGUIPATLSG-UHFFFAOYSA-N

SMILES

CC1(CCC(=O)N1C)C

Canonical SMILES

CC1(CCC(=O)N1C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Position Effects: The position of methyl groups significantly impacts steric hindrance and electronic distribution. For example, this compound has a methyl group at the 1-position, which may hinder nucleophilic attacks at the nitrogen atom compared to analogs like 4,5,5-trimethylpyrrolidin-2-one . The bulky trityloxymethyl group in (S)-5-(Trityloxymethyl)-2-pyrrolidinone drastically reduces solubility in polar solvents compared to methyl-substituted analogs .

Commercial Relevance: 4,5,5-Trimethylpyrrolidin-2-one is marketed as a high-cost building block (€494/250 mg), suggesting its use in niche applications such as asymmetric synthesis or drug development .

Safety and Handling: While safety data for this compound are absent, analogs like (S)-5-(Trityloxymethyl)-2-pyrrolidinone require precautions such as avoiding inhalation and skin contact, with first-aid measures including artificial respiration and medical consultation .

Research Findings and Implications

  • Synthetic Utility: Pyrrolidinones with methyl groups (e.g., 4,5,5-trimethyl) are often employed as chiral auxiliaries or catalysts in enantioselective reactions. The absence of a methyl group at the 1-position in these analogs may enhance their compatibility with Lewis acids .
  • Pharmacological Potential: Trityl-protected derivatives (e.g., (S)-5-(Trityloxymethyl)-2-pyrrolidinone) are used in peptide synthesis due to their stability under acidic conditions, a feature less relevant to trimethylated analogs .

Preparation Methods

Preparation via Base-Mediated Cyclization of Tetramethylpiperidinone Derivatives

One prominent method involves the reaction of 2,2,6,6-tetramethylpiperidin-4-one or its salts with chloroform in the presence of strong bases such as sodium hydroxide, potassium hydroxide, or potassium tert-butoxide. This process leads to ring contraction and formation of the 3,5,5-trimethylpyrrolidin-2-one framework.

  • Reaction conditions:

    • Base: Sodium hydroxide is commonly used, with molar equivalents ranging from 3 to 15 relative to the ketone substrate. Optimal yields are often achieved with 7.5 to 10 equivalents.
    • Temperature: Typically conducted at elevated temperatures (50-60 °C).
    • Solvents: Tetrahydrofuran (THF) or similar ethers are used as reaction media.
    • Reaction time: Addition of substrates is controlled over 1.5 hours to ensure controlled reaction progress.
  • Advantages: This method offers fewer purification steps and higher efficiency due to the in situ transformation without isolation of intermediates, reducing solvent use and cost.

  • Example: In a patented process, (S)-3,5,5-trimethylpyrrolidin-2-one was synthesized by dropwise addition of the ketone in THF at 50-60 °C, followed by workup to isolate the lactam product with good yield and stereochemical control.

Parameter Details
Starting material 2,2,6,6-Tetramethylpiperidin-4-one
Base Sodium hydroxide (7.5-10 eq)
Solvent Tetrahydrofuran (THF)
Temperature 50-60 °C
Reaction time ~1.5 hours (addition)
Product (S)-3,5,5-trimethylpyrrolidin-2-one
Purification Minimal, direct isolation

Synthesis via Lewis Acid-Catalyzed Opening of Donor–Acceptor Cyclopropanes

A more recent and versatile approach involves the use of donor–acceptor (DA) cyclopropanes bearing ester groups as acceptor substituents. This method proceeds through Lewis acid-catalyzed ring opening of the cyclopropane by primary amines (e.g., anilines, benzylamines), followed by in situ lactamization and dealkoxycarbonylation to yield 1,5-substituted pyrrolidin-2-ones.

  • Key features:

    • The reaction is a one-pot process combining ring-opening, cyclization, and ester removal.
    • Lewis acids such as nickel perchlorate facilitate the cyclopropane ring opening.
    • The process tolerates a broad scope of amines and cyclopropane substituents.
    • Alkaline saponification and thermolysis are used for dealkoxycarbonylation to obtain the target lactams.
  • Advantages: This method allows for structural diversity and functional group tolerance, enabling the synthesis of various substituted 1,5,5-trimethylpyrrolidin-2-one derivatives with good yields and operational simplicity.

Parameter Details
Starting material Donor–acceptor cyclopropanes with ester groups
Catalyst Lewis acid (e.g., nickel perchlorate)
Nucleophile Primary amines (anilines, benzylamines)
Reaction type Ring opening → lactamization → dealkoxycarbonylation
Conditions One-pot, reflux in toluene with acetic acid, followed by alkaline saponification
Product 1,5-Substituted pyrrolidin-2-ones
Yield Moderate to good, depending on substrate
  • Research findings: The method was demonstrated to efficiently produce pyrrolidinones as mixtures of diastereomers due to ester substituents, which are subsequently removed to obtain pure lactams.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Advantages Applications
Base-mediated cyclization 2,2,6,6-Tetramethylpiperidin-4-one NaOH, KOH, KOtBu 50-60 °C, THF solvent High efficiency, fewer purifications Synthesis of (S)-3,5,5-trimethylpyrrolidin-2-one
Lewis acid-catalyzed DA cyclopropane opening Donor–acceptor cyclopropanes with esters Lewis acids (Ni(ClO4)2), primary amines One-pot, reflux, alkaline saponification Broad substrate scope, one-pot process 1,5-Substituted pyrrolidin-2-ones synthesis
Reduction of lactam to amine 3,5,5-Trimethylpyrrolidin-2-one LiAlH4 30-63 °C, dry THF High purity amines for pharma use Pharmaceutical intermediate preparation

Q & A

Q. What are the most reliable synthetic routes for 1,5,5-Trimethylpyrrolidin-2-one in academic research settings?

Methodological Answer: Three primary synthetic strategies are employed:

  • Amination and Cyclization : Functionalized acyclic substrates react with amines, followed by cyclization under acidic conditions (e.g., AcOH) to form the pyrrolidinone core .
  • Oxidation of Pyrrolidine Derivatives : Pyrrolidine precursors are oxidized using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to introduce the ketone moiety .
  • Ring Expansion : β-lactams or cyclopropylamides undergo ring expansion via thermal or catalytic conditions to yield the target compound . Key considerations include solvent choice (polar aprotic solvents for cyclization) and purification via column chromatography or recrystallization.

Q. How can researchers confirm the structural configuration and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies methyl group positions (e.g., δ 1.2–1.5 ppm for methyl protons) and confirms stereochemistry at position 5 .
  • X-ray Diffraction (XRD) : Resolves absolute configuration, critical for distinguishing 1,5,5- from 3,5,5-isomers .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% for biological assays) using reverse-phase C18 columns and UV detection at 210–220 nm .

Q. What are the primary biological activities reported for this compound, and what assay systems validate these effects?

Methodological Answer:

  • Antimicrobial Activity : Tested via disk diffusion assays against E. coli and S. aureus, with zone-of-inhibition measurements compared to controls (e.g., ampicillin) .
  • Anti-inflammatory Effects : Evaluated in LPS-induced macrophage models, quantifying TNF-α and IL-6 suppression via ELISA .
  • Neuroprotective Properties : Assessed in neuronal cell cultures under oxidative stress (H₂O₂ exposure), measuring viability via MTT assays and ROS levels .

Advanced Research Questions

Q. What strategies are effective for enantioselective synthesis of this compound, given its chiral center at position 5?

Methodological Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-phenylethylamine to induce asymmetry during cyclization, followed by auxiliary removal .
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) in hydrogenation or oxidation steps to achieve >90% enantiomeric excess (ee) .
  • Chromatographic Resolution : Separate enantiomers using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC .

Q. How does the substitution pattern (1,5,5 vs. other isomers) influence the compound’s biological activity and target interactions?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Compare 1,5,5- and 3,5,5-isomers in enzyme inhibition assays (e.g., COX-2 or bacterial FabH). Methyl groups at position 1 reduce steric hindrance, enhancing binding to hydrophobic enzyme pockets .
  • Molecular Dynamics Simulations : Model interactions with target proteins (e.g., bacterial cell wall enzymes) to predict affinity differences between isomers .

Q. What experimental approaches are recommended to resolve contradictions in reported biological activities of this compound?

Methodological Answer:

  • Standardized Assay Conditions : Control variables like cell passage number, serum batch, and LPS concentration in inflammation models .
  • Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify trends obscured by experimental variability .
  • Orthogonal Validation : Confirm antimicrobial activity via both disk diffusion and broth microdilution (MIC) methods .

Q. How can computational chemistry methods optimize the ADME/tox profile of this compound derivatives?

Methodological Answer:

  • QSAR Modeling : Train models on pyrrolidinone derivatives to predict logP, solubility, and CYP450 inhibition .
  • Molecular Docking : Screen against hERG channels to assess cardiotoxicity risk and prioritize derivatives with low binding affinity .
  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Simulate human pharmacokinetics using GastroPlus™ to guide dosing regimens .

Q. What are the key challenges in optimizing the synthetic yield of this compound under varying reaction conditions?

Methodological Answer:

  • Catalyst Optimization : Screen Pd/C or Raney Ni catalysts for hydrogenation steps to minimize byproducts (e.g., over-reduced amines) .
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance reaction rate and product stability .
  • Temperature Control : Use microwave-assisted synthesis to reduce cyclization time and improve regioselectivity .

Notes

  • Structural Discrepancy Alert : The provided evidence primarily discusses 3,5,5-Trimethylpyrrolidin-2-one (CAS 14482-00-9). Researchers must verify positional isomerism via XRD or NOESY when extrapolating data to this compound.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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